

Statistical Analysis Plan for SHEN26 Phase II Clinical Trial

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Compound of Interest

Compound Name: SHEN26

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed statistical analysis plan (SAP) for the **SHEN26** Phase II clinical trial, a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of **SHEN26** in treating mild-to-moderate COVID-19. **SHEN26** (also known as ATV014) is an oral RNA-dependent RNA polymerase (RdRp) inhibitor. This plan outlines the study's objectives, endpoints, statistical methodologies, and data presentation formats to ensure a comprehensive and rigorous analysis of the clinical trial data.

Introduction

The **SHEN26** Phase II clinical trial is designed to assess the antiviral activity, safety, and tolerability of two different doses of **SHEN26** compared to a placebo in adult patients with mild-to-moderate COVID-19. **SHEN26** is a prodrug of GS-441,524, which acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for SARS-CoV-2 replication. [1][2] This SAP specifies the statistical methods that will be employed to analyze and interpret the data collected during this trial.

Study Objectives and Endpoints

2.1 Primary Objective: To evaluate the antiviral efficacy of **SHEN26** in adult patients with mild-to-moderate COVID-19.

2.2 Secondary Objectives:

- To further assess the antiviral activity of **SHEN26** at different time points.
- To evaluate the safety and tolerability of **SHEN26**.
- To determine the appropriate dose of **SHEN26** for future clinical development.[\[2\]](#)

2.3 Endpoints:

Endpoint Type	Endpoint
Primary	Change from baseline in viral RNA levels on Day 7. [1] [3]
Secondary	<ul style="list-style-type: none">• Change from baseline in viral RNA levels on Days 3, 5, 10, and 28.[1][3]
	<ul style="list-style-type: none">• Time to clearance of SARS-CoV-2 virus.[1][3]• Incidence and severity of adverse events (AEs).• Incidence of serious adverse events (SAEs).

Experimental Protocols

3.1 Study Design: This is a multicenter, randomized, double-blind, placebo-controlled, phase II clinical trial.[\[1\]](#)[\[2\]](#)[\[3\]](#) Eligible patients are adult patients (18-65 years old) with confirmed mild-to-moderate COVID-19.[\[1\]](#)[\[2\]](#) A total of 91 patients were recruited and randomized in a 1:1:1 ratio to one of three treatment arms:[\[1\]](#)[\[3\]](#)

- High-Dose Group: 400 mg **SHEN26**
- Low-Dose Group: 200 mg **SHEN26**

- Placebo Group: Matching placebo

3.2 Randomization and Blinding: Patients were randomly assigned to the treatment groups.

Both patients and investigators are blinded to the treatment allocation to minimize bias.

3.3 Data Collection: Baseline demographic data, body weight, and body mass index (BMI) were collected at enrollment.^[1] Viral load (RNA levels) was measured at baseline and on Days 3, 5, 7, 10, and 28.^{[1][3]} Safety assessments, including the monitoring of adverse events, were conducted throughout the study.

Statistical Analysis

All statistical analyses will be performed using the SAS system (version 9.4 or later).^[1] A p-value of less than 0.05 will be considered statistically significant.

4.1 Analysis of Primary Endpoint: The change from baseline in viral RNA levels on Day 7 will be analyzed to compare the efficacy of the high-dose and low-dose **SHEN26** groups with the placebo group.

4.2 Analysis of Secondary Endpoints:

- Viral Load Changes: The changes from baseline in viral RNA levels on Days 3, 5, 10, and 28 will be analyzed similarly to the primary endpoint.
- Time to Viral Clearance: The time to clearance of the SARS-CoV-2 virus will be analyzed using the Kaplan-Meier method.^{[1][2]} Hazard ratios (HR) and their 95% confidence intervals will be calculated using a proportional hazards (PH) Cox regression model to compare the **SHEN26** groups with the placebo group.^{[1][2]}
- Safety Analysis: The incidence of adverse events will be summarized by treatment group.

Data Presentation

Quantitative data will be summarized in the following tables:

Table 1: Baseline Demographics and Clinical Characteristics

Characteristic	High-Dose SHEN26 (400 mg) (N=XX)	Low-Dose SHEN26 (200 mg) (N=XX)	Placebo (N=XX)
Age (years), mean (SD)			
Gender, n (%)			
BMI (kg/m ²), mean (SD)			
Baseline Viral Load (log10 copies/mL), mean (SD)			

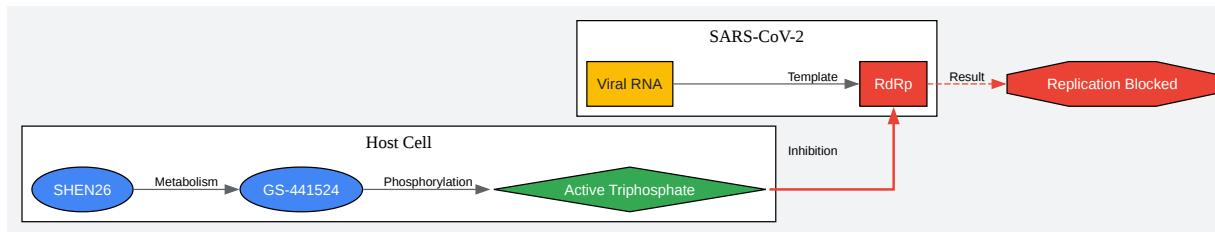
Table 2: Change from Baseline in Viral RNA Levels (log10 copies/mL)

Time Point	High-Dose SHEN26 (400 mg)	Low-Dose SHEN26 (200 mg)	Placebo	p-value (vs. Placebo)
Day 3	Mean (SD)	Mean (SD)	Mean (SD)	
Day 5	Mean (SD)	Mean (SD)	Mean (SD)	
Day 7	Mean (SD)	Mean (SD)	Mean (SD)	
Day 10	Mean (SD)	Mean (SD)	Mean (SD)	
Day 28	Mean (SD)	Mean (SD)	Mean (SD)	

Table 3: Summary of Adverse Events

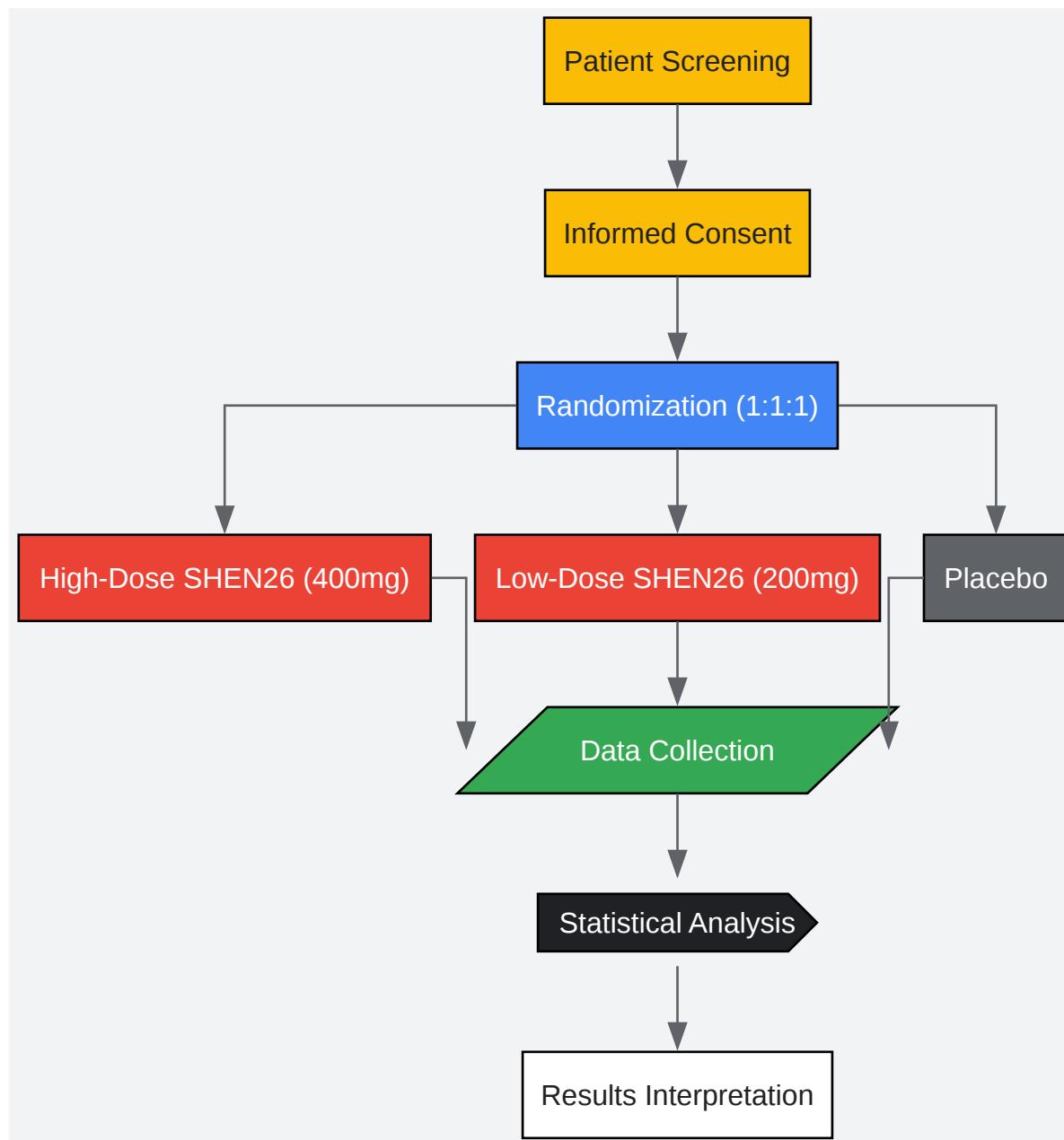
Adverse Event Category	High-Dose SHEN26 (400 mg) (N=XX)	Low-Dose SHEN26 (200 mg) (N=XX)	Placebo (N=XX)
Any Adverse Event, n (%)			
Drug-Related Adverse Event, n (%)			
Serious Adverse Event, n (%)			

Visualizations



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Caption: Mechanism of action of **SHEN26** as an RdRp inhibitor.



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Caption: Workflow of the **SHEN26** Phase II clinical trial.

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References

- 1. Efficacy and safety of SHEN26, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
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